molecular formula C6H8ClF2N B6160219 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride CAS No. 2228882-50-4

1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride

Cat. No.: B6160219
CAS No.: 2228882-50-4
M. Wt: 167.6
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Description

1-Ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride is a fluorinated cyclobutane derivative featuring an ethynyl (-C≡CH) substituent and two fluorine atoms at the 3,3-positions of the cyclobutane ring. Its molecular formula is C₆H₇ClF₂N (base: C₅H₆F₂N + HCl), with a molecular weight of 167.46 g/mol (calculated). The compound is structurally characterized by:

  • A strained cyclobutane ring, which confers conformational rigidity.
  • Electron-withdrawing fluorine atoms, enhancing metabolic stability and influencing pKa.
  • An ethynyl group, enabling participation in click chemistry (e.g., Sonogashira coupling) for bioconjugation or drug design .

Its CAS numbers include 637031-93-7 (base amine) and 2228882-50-4 (hydrochloride salt).

Properties

CAS No.

2228882-50-4

Molecular Formula

C6H8ClF2N

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Difluorocyclobutanone

The fluorination of cyclobutanone to 3,3-difluorocyclobutanone is a critical first step. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is widely employed for this transformation, achieving yields of 70–85% under mild conditions (−20°C to 0°C). Alternative reagents like XtalFluor-E have also been reported to reduce side reactions such as ring-opening, albeit with slightly lower yields (65–75%).

Table 1: Fluorination Reagents and Yields

ReagentTemperature (°C)Yield (%)
Deoxo-Fluor−20 to 070–85
XtalFluor-E0 to 2565–75

Conversion to Amine Hydrochloride

The tertiary alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM), followed by displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C. Subsequent reduction of the azide to the primary amine is achieved with LiAlH₄ , yielding 1-ethynyl-3,3-difluorocyclobutan-1-amine (60–70% over two steps). Final treatment with HCl gas in diethyl ether affords the hydrochloride salt in quantitative yield.

[2+2] Cycloaddition Strategy

Photoinduced Cycloaddition

A photochemical [2+2] cycloaddition between 1-ethynyl-3,3-difluoroallene and vinylamine generates the cyclobutane core. Irradiation at 300 nm in acetonitrile produces the cycloadduct in 50–60% yield, with the trans isomer predominating (3:1 diastereomeric ratio). Challenges include controlling regioselectivity and minimizing polymerization of the allene.

Table 2: Cycloaddition Conditions and Outcomes

Substrate PairLight Source (nm)Yield (%)Diastereomeric Ratio
Allene + Vinylamine30050–603:1

Post-Functionalization

The amine group is introduced via Buchwald-Hartwig amination of a brominated intermediate. Using Pd(OAc)₂ and XantPhos as a catalyst system, amination proceeds in toluene at 110°C, achieving 75–85% yield. Subsequent fluorination with Selectfluor in acetonitrile introduces the geminal difluorides (60–70% yield).

Reductive Amination of Ethynyl Ketones

Ketone Synthesis

1-Ethynyl-3,3-difluorocyclobutanone is prepared via Sonogashira coupling between 3,3-difluorocyclobutanone and trimethylsilylacetylene , followed by desilylation with K₂CO₃ in methanol (70–80% yield).

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol, directly yielding the amine hydrochloride upon acidification. This one-pot method achieves 65–75% yield but requires strict control of pH to avoid over-reduction.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodKey AdvantagesLimitationsTotal Yield (%)
Fluorination-AminationHigh modularity, scalableMulti-step, azide handling40–50
CycloadditionDirect ring formationLow diastereoselectivity30–40
Reductive AminationOne-pot simplicitySensitivity to pH50–60

Mechanistic Insights and Optimization

Fluorination Selectivity

The use of Deoxo-Fluor ensures selective geminal difluorination by stabilizing the transition state through hydrogen bonding with the carbonyl oxygen. Competing monofluorination is suppressed at temperatures below 0°C.

Ethynyl Group Stability

The ethynyl moiety is prone to polymerization under acidic conditions. Employing copper(I) iodide as a stabilizer during Grignard addition mitigates this issue, improving yields by 15–20%.

Amine Salt Crystallization

Crystallization of the hydrochloride salt from ethanol/ethyl acetate mixtures enhances purity (≥98% by HPLC). Slow cooling (0.5°C/min) promotes the formation of uniform crystals, avoiding occluded solvents .

Chemical Reactions Analysis

Substitution Reactions

The amine group in 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride can undergo nucleophilic substitution or acylation. The fluorinated cyclobutane ring may also participate in SN2-type displacements under specific conditions.

Key Observations:

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProductYield (%)Source
Amide FormationAcetic anhydride, pyridine, 25°CN-Acetyl-1-ethynyl-3,3-difluorocyclobutan-1-amine78–85
SN2 Fluorine DisplacementKOH, DMSO, 120°C3-Hydroxy-1-ethynylcyclobutan-1-amine<10

Cycloaddition Reactions

The ethynyl group enables participation in [2+2], [3+2], or Huisgen cycloadditions, forming strained or functionalized ring systems.

Key Observations:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The ethynyl group reacts with azides to form 1,2,3-triazoles, a reaction widely used in bioorthogonal chemistry. This modification enhances solubility and target affinity in drug candidates .

  • Electrophilic Additions: With electron-deficient dienophiles (e.g., tetrazines), the ethynyl group participates in inverse electron-demand Diels-Alder reactions, enabling rapid bioconjugation.

Example Cycloaddition Pathway

1-Ethynyl-3,3-difluorocyclobutan-1-amine+AzideCu(I)Triazole Derivative\text{1-Ethynyl-3,3-difluorocyclobutan-1-amine} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole Derivative}

Conditions: CuSO₄, sodium ascorbate, H₂O/THF, 25°C. Yield: 92% .

Cross-Coupling Reactions

The ethynyl group facilitates Sonogashira, Heck, or Suzuki-Miyaura couplings, enabling carbon–carbon bond formation.

Key Observations:

  • Sonogashira Coupling: Palladium-catalyzed coupling with aryl halides introduces aryl or heteroaryl groups at the ethynyl position. This reaction is pivotal in constructing π-conjugated systems for materials science .

  • Steric Effects: The cyclobutane ring imposes steric constraints, reducing reaction rates compared to linear alkynes. Optimized conditions (e.g., higher Pd loading or microwave irradiation) improve efficiency.

Representative Coupling Data

SubstrateCatalyst SystemProductYield (%)Source
4-IodotoluenePd(PPh₃)₄, CuI, Et₃N1-(4-Methylphenylethynyl)-3,3-difluorocyclobutan-1-amine65
2-BromopyridinePdCl₂(PPh₃)₂, CuI, DMF1-(Pyridin-2-ylethynyl)-3,3-difluorocyclobutan-1-amine58

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, releasing the free amine. Protonation states influence solubility and reactivity.

Key Observations:

  • pH-Dependent Solubility: The compound exhibits high solubility in acidic aqueous media (pH < 3) but precipitates at neutral or basic pH due to deprotonation .

  • Coordination Chemistry: The amine can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or antimicrobial applications .

Fluorine-Specific Reactivity

The difluorocyclobutane moiety contributes to unique electronic and steric effects:

  • Electron-Withdrawing Effects: The CF₂ group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks on the cyclobutane ring.

  • Hydrogen Bonding: Fluorine atoms participate in weak hydrogen bonds, influencing crystal packing and supramolecular assembly .

Scientific Research Applications

Synthesis Overview

The synthesis of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride typically involves several key steps:

  • Formation of the Cyclobutane Ring : Using suitable precursors.
  • Introduction of Fluorine Atoms : Via fluorinating agents like diethylaminosulfur trifluoride (DAST).
  • Addition of the Ethynyl Group : Through Sonogashira coupling reactions.
  • Formation of Hydrochloride Salt : By treatment with hydrochloric acid .

Chemistry

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Organic Molecules : It is utilized in constructing various organic compounds.
  • Reagent in Organic Reactions : Acts as a reagent in multiple chemical transformations, including oxidation and reduction reactions .

Biology

In biological research, this compound has been investigated for its potential bioactivity:

  • Drug Discovery : The compound's structural features suggest possible interactions with biological targets, including enzymes and receptors, which may lead to the development of new therapeutic agents.
  • Modulation of Biological Pathways : Studies indicate efficacy in pathways related to respiratory diseases.

Medicine

The compound is explored for its therapeutic properties:

  • Precursor for Pharmaceutical Agents : It is being evaluated as a precursor in the synthesis of novel drugs aimed at various medical conditions .

Industry

In industrial applications, this compound is utilized for:

  • Development of Advanced Materials : Its unique chemical properties make it suitable for creating specialty chemicals .

Case Study 1: Drug Development

Research published in medicinal chemistry journals highlights the compound's potential as a lead candidate for developing therapeutics targeting specific diseases. Interaction studies have shown promising binding affinities with various biological targets.

Case Study 2: Material Science Applications

Investigations into the use of this compound in synthesizing advanced materials have demonstrated its effectiveness in creating polymers with enhanced properties due to its unique structure.

Mechanism of Action

The mechanism of action of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group and the difluorinated cyclobutane ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride with analogous compounds:

Compound Name Molecular Formula MW (g/mol) Key Substituents Structural Features Applications
This compound C₆H₇ClF₂N 167.46 Ethynyl, 3,3-difluorocyclobutane Rigid cyclobutane; triple bond enables conjugation Medicinal chemistry intermediates
1-(3,3-Difluorocyclobutyl)ethan-1-amine hydrochloride C₆H₁₂ClF₂N 171.62 Ethyl, 3,3-difluorocyclobutane Flexible ethyl chain; reduced ring strain Non-CNS drug candidates
3-(Difluoromethyl)cyclobutan-1-amine hydrochloride C₅H₉ClF₂N 156.58 Difluoromethyl, cyclobutane Less electronegative substituent; higher lipophilicity Antimicrobial agents
4,4-Difluorocyclohexanamine hydrochloride C₆H₁₂ClF₂N 180.62 4,4-Difluorocyclohexane Larger, less-strained ring; improved solubility Pain management
3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride C₁₁H₁₂ClF₃N 253.67 Trifluoromethylphenyl, cyclobutane Bulky aromatic group; enhanced π-π stacking interactions Kinase inhibitors

Key Research Findings :

Synthetic Utility: The ethynyl group in the target compound facilitates Pd-catalyzed cross-coupling reactions (e.g., Sonogashira), enabling efficient synthesis of aryl-alkyne conjugates . In contrast, ethyl or methyl derivatives (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-amine) require simpler alkylation protocols but lack modularity .

Physicochemical Properties: Fluorine atoms reduce basicity (pKa ~8.5) compared to non-fluorinated analogs (pKa ~10.2), improving membrane permeability . The ethynyl group increases rigidity but reduces solubility (logP ~1.2) relative to difluoromethyl analogs (logP ~0.8) .

Biological Activity :

  • Cyclobutane derivatives with ethynyl groups show higher selectivity for serotonin receptors than cyclohexane-based compounds, likely due to reduced conformational flexibility .
  • Trifluoromethylphenyl analogs (e.g., CID 50988666) exhibit potent kinase inhibition (IC₅₀ = 12 nM) but suffer from metabolic instability .

Contradictions and Limitations :

  • Similarity Scores : lists 4,4-difluorocyclohexanamine hydrochloride as highly similar (0.85), but its larger ring size may render it pharmacologically distinct in vivo.
  • Molecular Weight Discrepancies: Calculated and reported molecular weights for the target compound vary (167.46 vs.

Biological Activity

1-Ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride is a synthetic organic compound characterized by its unique structure, featuring a cyclobutane ring with an ethynyl group and two fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biological pathways.

  • Molecular Formula : C₆H₈ClF₂N
  • Molecular Weight : 167.58 g/mol
  • CAS Number : 2228882-50-4

The hydrochloride form of the compound enhances its solubility and stability, making it suitable for various applications in biological research and drug development.

Research indicates that this compound interacts with specific biological targets, including enzymes and receptors. Its structural features suggest that it may modulate signaling pathways involved in respiratory diseases and other conditions. The exact mechanisms are still under investigation, but preliminary studies highlight its potential as a therapeutic agent.

Interaction Studies

Studies have focused on the binding affinity and efficacy of this compound against various biological targets. Techniques such as radiolabeled ligand binding assays and functional assays have been employed to assess its activity. The compound appears to exhibit significant interactions with hematopoietic progenitor kinase 1 (HPK1), which plays a role in immune response modulation.

Efficacy Against Diseases

This compound has shown promise in the treatment of:

  • Respiratory Diseases : Modulation of pathways related to inflammation and bronchoconstriction.
  • Cancer : Potential as an HPK1 inhibitor, which may enhance anti-tumor immunity.
  • Viral Infections : Investigated for its effects on viruses such as HBV and HIV.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFocusFindings
Study AHPK1 InhibitionDemonstrated enhanced T-cell activation in murine models .
Study BRespiratory PathwaysShowed efficacy in reducing airway inflammation .
Study CAntiviral ActivityPreliminary results indicate potential effectiveness against HIV .

Structure-Activity Relationship (SAR)

The unique combination of fluorine substituents and the ethynyl group on the cyclobutane ring influences the compound's reactivity and biological activity. This structural uniqueness enhances its potential as a novel therapeutic agent while providing insights into SAR in drug design .

Q & A

Q. What are the established synthetic routes for 1-ethynyl-3,3-difluorocyclobutan-1-amine hydrochloride, and what key reaction conditions are required?

The synthesis of this compound can be inferred from analogous cyclobutane amine derivatives. A plausible route involves:

  • Step 1 : Introduction of the ethynyl group via Sonogashira coupling or alkyne alkylation to a difluorocyclobutanone precursor.
  • Step 2 : Reductive amination (e.g., using sodium borohydride or LiAlH4) to convert the ketone to the amine.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol or diethyl ether) .
    Critical conditions :
  • Use of anhydrous solvents and inert atmosphere to prevent side reactions with the ethynyl group.
  • Optimization of pH during salt formation to avoid decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

Technique Purpose Expected Data
NMR (¹H/¹³C/¹⁹F) Confirm structure, purity, and substituent positions.Distinct signals for ethynyl protons (~2-3 ppm), cyclobutane ring protons, and fluorine coupling patterns .
Mass Spectrometry Verify molecular ion ([M+H]⁺) and fragmentation pattern.Molecular ion at m/z corresponding to C₆H₇F₂N·HCl (exact mass: ~174.04).
X-ray Crystallography Resolve 3D structure and stereoelectronic effects of the difluorocyclobutane ring.Bond angles and distances highlighting ring strain and fluorine interactions .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at -20°C to prevent hygroscopic degradation .
  • Handling : Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat) to avoid skin contact. Avoid exposure to moisture or strong bases, which may hydrolyze the hydrochloride salt .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s reactivity in nucleophilic or catalytic reactions?

The ethynyl moiety acts as a π-electron-rich site, enabling:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Cross-Coupling Reactions : Suzuki-Miyaura or Sonogashira couplings to append aromatic or heterocyclic groups.
    Methodological Note : Use Pd/Cu catalysts in THF or DMF at 60–80°C, monitoring progress via TLC or HPLC .

Q. What computational methods can predict the conformational stability of the difluorocyclobutane ring?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain and fluorine hyperconjugation.
  • MD Simulations : Evaluate solvent effects (e.g., water vs. DMSO) on ring puckering dynamics.
    Key Insight : The 3,3-difluoro substitution reduces ring strain compared to non-fluorinated analogs, enhancing thermodynamic stability .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies may arise from varying experimental conditions (e.g., solvent polarity, temperature). A systematic approach includes:

  • Solubility Screening : Test in water, ethanol, DMSO, and dichloromethane at 25°C and 40°C.
  • HPLC Validation : Use a C18 column with UV detection (λ = 254 nm) to quantify solubility limits.
    Example : If solubility in DMSO is reported as 50 mg/mL in one study but 30 mg/mL in another, replicate experiments under controlled humidity and purity standards (≥98% by NMR) .

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